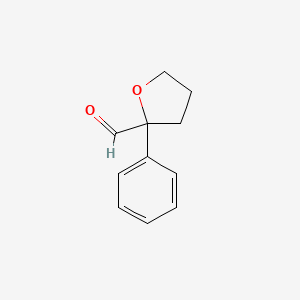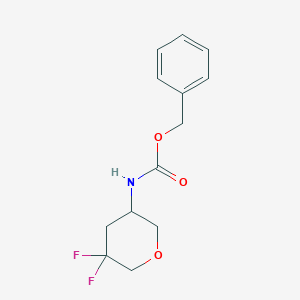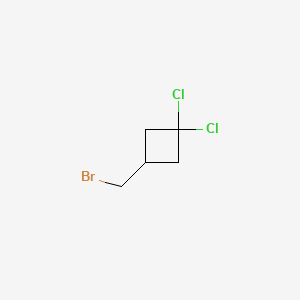
3-(Bromomethyl)-1,1-dichlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,1-dichlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dichlorocyclobutane typically involves the bromination of 1,1-dichlorocyclobutane. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,1-dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-dichlorocyclobutene.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium tert-butoxide.
Major Products
Substitution: 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination: 1,1-Dichlorocyclobutene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Applications De Recherche Scientifique
3-(Bromomethyl)-1,1-dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,1-dichlorocyclobutane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-difluorocyclobutane: Similar structure but with fluorine atoms instead of chlorine atoms.
3-(Bromomethyl)-1,1-dichlorocyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Propriétés
Formule moléculaire |
C5H7BrCl2 |
|---|---|
Poids moléculaire |
217.92 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,1-dichlorocyclobutane |
InChI |
InChI=1S/C5H7BrCl2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
Clé InChI |
PFKRXMXIMUFDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


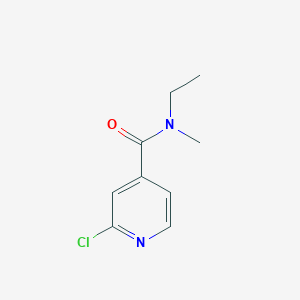
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
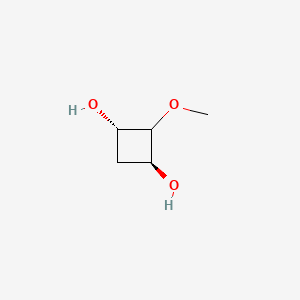

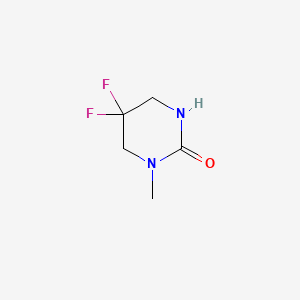
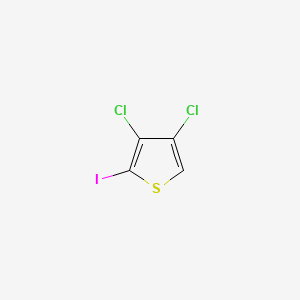
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
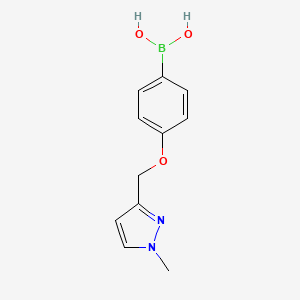
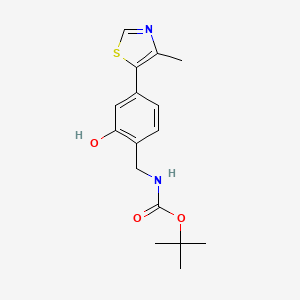
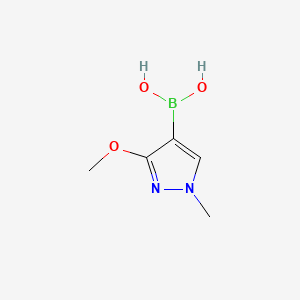
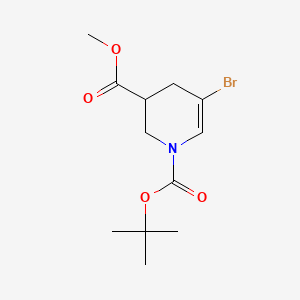
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
